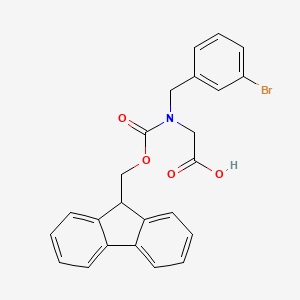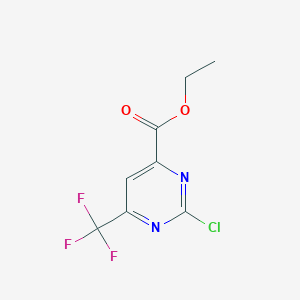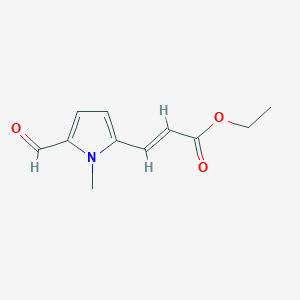
ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a formyl group and an ethyl ester group attached to the pyrrole ring, making it a versatile molecule in organic synthesis and research.
作用机制
Target of Action
Ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate, also known as Ethyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
It’s known that indole derivatives show various biologically vital properties . The alkylamine attacks the enol site of 3-deoxy-D-glucose forming an enamino diketone . Then, intramolecular cyclization of the amine moiety with the ketone produces a dihydropyrrole bearing formyl and hydroxy groups on the ring .
Biochemical Pathways
The formation of this compound from glucose and alkylamines has been suggested to occur via the formation of 3-deoxy-D-glucose in the reaction course . Dehydration of the dihydropyrrole produces a Py-2-C as the final product .
Pharmacokinetics
It’s known that pinacol boronic esters, which are similar compounds, are highly valuable building blocks in organic synthesis .
Result of Action
Indole derivatives have been reported to show anti-viral activity in huh-75 cells .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by various factors, including temperature and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate can be achieved through various synthetic routes. One common method involves the condensation of 5-formyl-1-methyl-1H-pyrrole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.
Reduction: Ethyl (2E)-3-(5-hydroxymethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate.
Substitution: 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.
科学研究应用
ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Ethyl (2E)-3-(1H-pyrrol-2-yl)prop-2-enoate: Lacks the formyl and methyl groups, making it less versatile in certain reactions.
Methyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
属性
IUPAC Name |
ethyl (E)-3-(5-formyl-1-methylpyrrol-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)7-6-9-4-5-10(8-13)12(9)2/h4-8H,3H2,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEVXIRVWFPGMJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(N1C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(N1C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
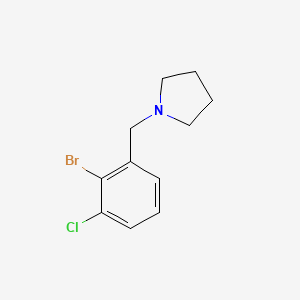
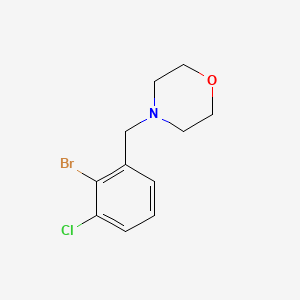
![[(2-Bromo-3-chlorophenyl)methyl]diethylamine](/img/structure/B8056878.png)
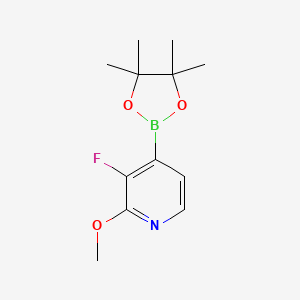
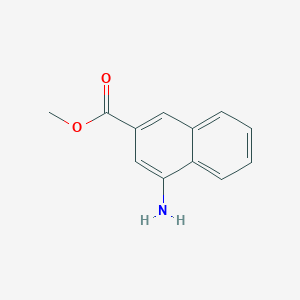
![[(6-Bromo-1,3-dioxaindan-5-yl)methyl]diethylamine](/img/structure/B8056905.png)
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine](/img/structure/B8056911.png)
![N-[(6-bromo-1,3-dioxaindan-5-yl)methyl]-N-methylcyclopropanamine](/img/structure/B8056919.png)
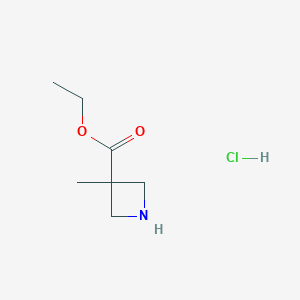
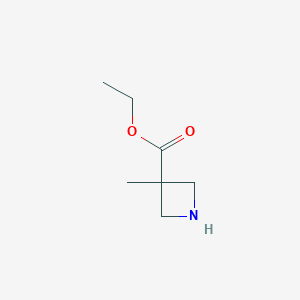
![5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8056937.png)
![(3S,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8056940.png)
